Cas no 516492-57-2 (1-phenyl-1H-imidazole-2-carboxylic acid)

1-Phenyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted with a phenyl group at the 1-position and a carboxylic acid moiety at the 2-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals, agrochemicals, and coordination chemistry. The carboxylic acid group enables further derivatization through amidation, esterification, or metal complexation, while the aromatic imidazole ring contributes to potential biological activity. Its well-defined reactivity and stability make it a valuable intermediate in medicinal chemistry for the development of enzyme inhibitors or bioactive molecules. The compound is typically handled under standard laboratory conditions, with purity and yield optimized for research and industrial use.
1-phenyl-1H-imidazole-2-carboxylic acid structure
516492-57-2 structure
Product Name:1-phenyl-1H-imidazole-2-carboxylic acid
CAS No:516492-57-2
MF:C10H8N2O2
MW:188.182722091675
MDL:MFCD07378761
CID:3220598
PubChem ID:20133021
Update Time:2025-06-26

1-phenyl-1H-imidazole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-IMIDAZOLE-2-CARBOXYLIC ACID, 1-PHENYL-
    • 1-phenyl-1H-imidazole-2-carboxylic acid
    • 516492-57-2
    • DL-0715
    • AKOS006284612
    • 1-PHENYLIMIDAZOLE-2-CARBOXYLIC ACID
    • SCHEMBL4539019
    • EN300-2691374
    • DB-147794
    • MDL: MFCD07378761
    • Inchi: 1S/C10H8N2O2/c13-10(14)9-11-6-7-12(9)8-4-2-1-3-5-8/h1-7H,(H,13,14)
    • InChI Key: FZJRVWGEDDPYOM-UHFFFAOYSA-N
    • SMILES: C1(C(O)=O)N(C2=CC=CC=C2)C=CN=1

Computed Properties

  • Exact Mass: 188.058577502Da
  • Monoisotopic Mass: 188.058577502Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 55.1Ų

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Additional information on 1-phenyl-1H-imidazole-2-carboxylic acid

1-phenyl-1H-imidazole-2-carboxylic acid (CAS No. 516492-57-2): A Versatile Intermediate in Modern Pharmaceutical Research

1-phenyl-1H-imidazole-2-carboxylic acid, identified by the CAS number 516492-57-2, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic organic molecule has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the synthesis of various bioactive molecules. The imidazole ring, a prominent feature of this compound, is well-known for its presence in numerous pharmacologically relevant scaffolds, contributing to its utility in drug discovery and development.

The< strong>1H-imidazole-2-carboxylic acid moiety serves as a crucial pharmacophore in medicinal chemistry. Its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions has been leveraged in the design of drugs targeting a wide range of diseases. Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of this compound as a building block for novel therapeutic agents.

In recent years, there has been a surge in research focused on developing new treatments for neurological disorders. The< strong>phenyl group attached to the imidazole ring in 1-phenyl-1H-imidazole-2-carboxylic acid imparts additional chemical diversity, enabling the synthesis of derivatives with enhanced binding affinity and selectivity for neurological targets. Studies have demonstrated that derivatives of this compound exhibit promising activities as potential therapeutics for conditions such as Alzheimer's disease and Parkinson's disease.

The< strong>CAS No. 516492-57-2 designation ensures that researchers can reliably identify and procure this compound for their studies. Its availability from reputable chemical suppliers has facilitated numerous synthetic and pharmacological investigations. The compound's stability under various storage conditions makes it an ideal candidate for long-term research projects, ensuring consistent quality and performance.

One of the most compelling aspects of 1-phenyl-1H-imidazole-2-carboxylic acid is its role in the development of novel antimicrobial agents. The imidazole core is known to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. Researchers have exploited these properties to design derivatives with enhanced efficacy against multidrug-resistant bacteria. Preliminary studies indicate that certain analogs of this compound exhibit potent activity against Gram-positive and Gram-negative pathogens, offering a ray of hope in the fight against antibiotic-resistant infections.

The synthesis of< strong>1-phenyl-1H-imidazole-2-carboxylic acid involves well-established organic reactions, making it accessible to both academic and industrial laboratories. The process typically involves the condensation of phenylhydrazine with diethyl oxalate, followed by hydrolysis to yield the desired carboxylic acid derivative. This synthetic route is amenable to scale-up, allowing for the production of sufficient quantities for large-scale screening programs.

The< strong>CAS No. 516492-57-2 registry provides a standardized identifier that facilitates international trade and regulatory compliance. This ensures that researchers around the world can confidently use this compound in their experiments without concerns regarding authenticity or purity. The compound's documentation includes detailed information on its physical properties, spectral data, and safety handling guidelines, further enhancing its utility in research settings.

In conclusion, 1-phenyl-1H-imidazole-2-carboxylic acid (CAS No. 516492-57-2) is a multifaceted compound with significant potential in pharmaceutical research. Its structural features make it an excellent intermediate for synthesizing bioactive molecules targeting various diseases, particularly neurological disorders and infections caused by resistant bacteria. The ease of synthesis and reliable supply ensure that this compound remains a cornerstone in drug discovery efforts worldwide.

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